Carbazomycin B
Overview
Description
Carbazomycin B is a bioactive compound isolated from the cultured mycelia of the bacterium Streptoverticillium ehimense strain H1051-MY10 . It belongs to the carbazole family, which is known for its diverse biological activities. This compound exhibits antibacterial, antifungal, and antiyeast properties, making it a compound of significant interest in various fields of scientific research .
Mechanism of Action
Target of Action
Carbazomycin B primarily targets the bacterium Xanthomonas oryzae pv. oryzae (Xoo) . Xoo is the causative agent of a severe bacterial leaf blight disease in rice . This compound also inhibits 5-lipoxygenase (5-LO) activity in RBL-1 cell extracts .
Mode of Action
This compound interacts with its targets by hampering the membrane formation of Xoo, reducing the production of xanthomonadin and extracellular polymeric substance (EPS) . It changes the components of the cell membrane, leading to a change in the cell surface hydrophobicity of Xoo .
Biochemical Pathways
This compound affects the metabolic pathways of Xoo. It reduces the activity of malate dehydrogenase (MDH) and suppresses the protein expression of Xoo . The compound’s impact on these biochemical pathways leads to a decrease in the pathogenicity of Xoo .
Result of Action
The action of this compound results in significant structural deformation of Xoo cells, as revealed by scanning electron microscopy . The compound’s negative impact on the biomembrane formation, production of xanthomonadin and EPS, and the hydrophobicity of Xoo either directly or indirectly inhibits the growth of Xoo . As a result, the pathogenicity of Xoo is decreased .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the disease suppression by this compound was achieved under greenhouse conditions . A foliar spray of the fermentation broth of Streptomyces roseoverticillatus 63, from which this compound is isolated, significantly reduced the leaf blight symptoms in Xoo-inoculated rice plants .
Biochemical Analysis
Biochemical Properties
Carbazomycin B plays a crucial role in biochemical reactions, particularly in inhibiting the enzyme 5-lipoxygenase. This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-lipoxygenase, this compound can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases. Additionally, this compound interacts with various proteins and biomolecules, contributing to its broad-spectrum antimicrobial activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the growth of fungi pathogenic to plants, indicating its potential as an antifungal agent. It also affects bacterial cells by disrupting their cell wall synthesis and metabolic processes, leading to cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. This compound binds to the active site of 5-lipoxygenase, inhibiting its activity and preventing the formation of leukotrienes. This inhibition reduces inflammation and provides therapeutic benefits. Additionally, this compound may interact with other enzymes and proteins, contributing to its antimicrobial properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent anti-inflammatory and antimicrobial effects without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Determining the optimal dosage is essential to maximize its therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, contributing to its antimicrobial and anti-inflammatory properties. The compound’s interaction with 5-lipoxygenase is a key aspect of its metabolic pathway, as it inhibits the enzyme’s activity and reduces the production of inflammatory mediators .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications and ensuring targeted delivery to specific tissues .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization enhances its interactions with enzymes and proteins, contributing to its antimicrobial and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Carbazomycin B involves a series of complex reactions. One notable method includes the use of a ytterbium-catalyzed Diels–Alder reaction with (silyloxyvinyl)indole as a diene . This reaction constructs the densely substituted benzene ring of this compound. The intermediate hydrocarbazolone is then functionalized and aromatized using N-bromosuccinimide .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptoverticillium ehimense under controlled conditions. The fermentation broth is then processed to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Carbazomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Carbazomycin B is part of a complex of compounds that includes Carbazomycin A, C, D, E, F, G, and H . These compounds share a carbazole nucleus but differ in their side chains and biological activities. For instance, Carbazomycin A also exhibits antibacterial activity but has a different spectrum of activity compared to this compound . The unique structure of this compound, particularly its side chains, contributes to its specific biological activities and makes it distinct from other carbazole derivatives .
Properties
IUPAC Name |
3-methoxy-1,2-dimethyl-9H-carbazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-8-9(2)15(18-3)14(17)12-10-6-4-5-7-11(10)16-13(8)12/h4-7,16-17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFXFPFPDTBHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1NC3=CC=CC=C32)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226110 | |
Record name | Carbazomycin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75139-38-7 | |
Record name | Carbazomycin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75139-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbazomycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazomycin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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